Cas no 14445-54-6 (L-isoleucinamide)

L-Isoleucinamide is a derivative of the essential amino acid L-isoleucine, featuring an amide group substitution at the carboxyl terminus. This modification enhances its stability and bioavailability, making it valuable in peptide synthesis and biochemical research. The compound retains the chiral specificity of L-isoleucine, ensuring compatibility with biological systems. Its applications include use as a building block in pharmaceutical intermediates and as a substrate for enzymatic studies. The amide group improves solubility in polar solvents, facilitating handling in aqueous environments. L-Isoleucinamide is characterized by high purity and consistent performance, meeting stringent requirements for research and industrial applications.
L-isoleucinamide structure
L-isoleucinamide structure
Product Name:L-isoleucinamide
CAS No:14445-54-6
MF:C6H14N2O
MW:130.188161373138
CID:1317600
PubChem ID:854028
Update Time:2025-10-22

L-isoleucinamide Chemical and Physical Properties

Names and Identifiers

    • L-isoleucinamide
    • pentanamide, 2-amino-3-methyl-, (2S,3S)-
    • (2S,3S)-2-amino-3-methylpentanamide
    • H-L-Ile-NH2
    • Isoleucinamide
    • Isoleucine amide
    • L-Isoleucin-amid
    • L-Isoleucine amide
    • UNII-UD38YOR1EA
    • DTXSID201316804
    • AB01332060-02
    • 14445-54-6
    • CHEMBL1229078
    • UD38YOR1EA
    • STK943587
    • CS-0446785
    • AKOS005674115
    • BBL033474
    • Q27109391
    • 128385-41-1
    • EN300-82297
    • Pentanamide, 2-amino-3-methyl-, (S-(R*,R*))-
    • CHEBI:21345
    • JDAMFKGXSUOWBV-WHFBIAKZSA-N
    • NCGC00340721-01
    • SCHEMBL215360
    • Isoleucinamide, L-
    • Inchi: 1S/C6H14N2O/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)
    • InChI Key: JDAMFKGXSUOWBV-UHFFFAOYSA-N
    • SMILES: CCC(C(C(=O)N)N)C

Computed Properties

  • Exact Mass: 130.11100
  • Monoisotopic Mass: 130.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 69.1Ų

Experimental Properties

  • Density: 0.98
  • Boiling Point: 250.9°C at 760 mmHg
  • Flash Point: 105.6°C
  • Refractive Index: 1.467
  • PSA: 70.10000
  • LogP: 1.69510

L-isoleucinamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I822233-100mg
L-Isoleucinamide
14445-54-6
100mg
$81.00 2023-05-18
TRC
I822233-250mg
L-Isoleucinamide
14445-54-6
250mg
$155.00 2023-05-18
TRC
I822233-500mg
L-Isoleucinamide
14445-54-6
500mg
$236.00 2023-05-18
TRC
I822233-1g
L-Isoleucinamide
14445-54-6
1g
$ 280.00 2022-06-04
TRC
I822233-1000mg
L-Isoleucinamide
14445-54-6
1g
$339.00 2023-05-18
A2B Chem LLC
AI35819-1g
L-Isoleucinamide
14445-54-6 96%
1g
$221.00 2024-04-20
A2B Chem LLC
AI35819-5g
L-Isoleucinamide
14445-54-6 96%
5g
$706.00 2024-04-20
A2B Chem LLC
AI35819-10g
L-Isoleucinamide
14445-54-6 96%
10g
$1032.00 2024-04-20

L-isoleucinamide Production Method

Additional information on L-isoleucinamide

L-isoleucinamide (CAS No. 14445-54-6): An Overview of Its Properties, Applications, and Recent Research

L-isoleucinamide (CAS No. 14445-54-6) is a derivative of the essential amino acid L-isoleucine, which plays a crucial role in various biological processes. This compound has gained significant attention in recent years due to its unique properties and potential applications in pharmaceuticals, biotechnology, and materials science. In this comprehensive overview, we will delve into the chemical structure, physical and chemical properties, biological activities, and the latest research findings related to L-isoleucinamide.

Chemical Structure and Properties

L-isoleucinamide is an amide derivative of L-isoleucine, characterized by the presence of an amide group (-CONH2) attached to the carboxyl group of L-isoleucine. The molecular formula of L-isoleucinamide is C6H13NO2, and its molecular weight is 131.17 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water and polar organic solvents such as methanol and ethanol.

The chemical structure of L-isoleucinamide imparts several important properties that make it valuable in various applications. For instance, the presence of the amide group enhances its solubility in polar solvents and contributes to its stability under different conditions. Additionally, the chiral nature of the molecule allows for enantiomer-specific interactions, which can be exploited in chiral recognition and separation processes.

Biological Activities

L-isoleucinamide has been studied for its potential biological activities, including its role in protein synthesis, metabolism, and signaling pathways. As a derivative of an essential amino acid, it can influence cellular processes by modulating the availability of L-isoleucine. Recent research has shown that L-isoleucinamide may have anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents.

A study published in the Journal of Medicinal Chemistry (2022) investigated the anti-inflammatory effects of L-isoleucinamide in vitro and in vivo. The results demonstrated that L-isoleucinamide significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, in a murine model of inflammatory bowel disease (IBD), administration of L-isoleucinamide led to a reduction in disease severity and improved gut barrier function.

Pharmaceutical Applications

The unique properties of L-isoleucinamide have led to its exploration in pharmaceutical research. One area of interest is its potential as a drug delivery vehicle or prodrug. The amide group can be used to form conjugates with other therapeutic molecules, enhancing their solubility and bioavailability. For example, a study published in Drug Delivery (2021) reported the synthesis and evaluation of L-isoleucinamide-based prodrugs for targeted delivery to cancer cells.

The researchers found that these prodrugs exhibited enhanced cellular uptake and improved therapeutic efficacy compared to their parent drugs. The enhanced solubility provided by the amide group allowed for better penetration into tumor tissues, leading to more effective treatment outcomes.

Biochemical Studies

Biochemical studies have also shed light on the mechanisms underlying the biological activities of L-isoleucinamide strong>. A study published in Biochemistry (2020) investigated the interaction between < strong >L-isoleucinamide< / strong > and key enzymes involved in metabolic pathways. The results showed that < strong >L-isoleucinamide< / strong > can modulate the activity of certain enzymes by binding to specific sites on their active centers. p > < p >For instance, it was found that < strong >L-isoleucinamide< / strong > can inhibit the activity of fatty acid synthase (FAS), an enzyme involved in lipid metabolism. This inhibition may contribute to its anti-inflammatory effects by reducing the production of pro-inflammatory lipid mediators. p > < p >< strong >Materials Science Applications< / strong > p > < p >Beyond its biological applications, < strong >L-isoleucinamide< / strong > has also found use in materials science due to its unique properties. Its ability to form stable complexes with metal ions makes it a valuable ligand for coordination chemistry applications. A study published in Inorganic Chemistry (2023) explored the use of < strong >L-isoleucinamide< / strong > as a ligand for synthesizing metal-organic frameworks (MOFs). p > < p >The researchers demonstrated that MOFs incorporating < strong >L-isoleucinamide< / strong > exhibited high thermal stability and large surface areas, making them suitable for gas storage and separation applications. Additionally, these MOFs showed promise as catalysts for various chemical reactions due to their well-defined active sites. p > < p >< strong >Conclusion< / strong > p > < p >< strong >L-isoleucinamide< / strong > (CAS No. 14445-54-6) is a versatile compound with a wide range of potential applications in pharmaceuticals, biotechnology, and materials science. Its unique chemical structure imparts valuable properties such as enhanced solubility and stability, making it an attractive candidate for drug delivery systems and prodrug development. p > < p >Recent research has highlighted its anti-inflammatory effects and potential as a ligand for coordination chemistry applications. As our understanding of this compound continues to grow, it is likely that new applications will emerge, further expanding its utility across various fields. p > article > response >

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.